Antimony pentachloride

Description

Properties

IUPAC Name |

pentachloro-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.Sb/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPVEPPRYRXYNP-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

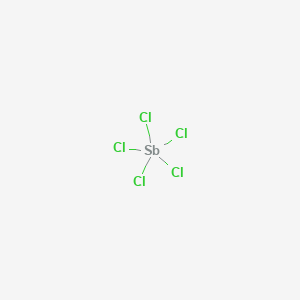

Canonical SMILES |

Cl[Sb](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl5Sb, SbCl5 | |

| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5464 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | antimony(V) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Antimony(V)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Antimony pentachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Antimony_pentachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893043 | |

| Record name | Antimony pentachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Antimony pentachloride, liquid appears as a reddish-yellow fuming liquid with a pungent odor. Fumes are irritating to the eyes and mucous membranes. Solidifies at 37 °F. Corrosive to metals and tissue. Used to make other chemicals, and in chemical analysis., Reddish-yellow liquid with an offensive odor; Hygroscopic; [Hawley] Colorless to yellow liquid; [Merck Index] Light orange liquid; mp = 2.8 deg C; [MSDSonline] | |

| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5464 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony pentachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3717 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

347 °F at 760 mmHg (est.) (USCG, 1999), 140 °C, BP: 69 °C at 18 mm Hg; 79 °C at 22 mm Hg; 92 °C at 30 mm Hg; 85 °C at 55 mm Hg; 102.5 °C at 68 mm Hg, Boiling point: 68 °C at 1.82 kPa. Decomposes at atmospheric pressure, 101.3 kPa | |

| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5464 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony pentachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reacts with water, Soluble in an aqueous solution of tartaric acid in hydrochloric acid and chloroform, Soluble in hydrochloric acid, chloroform, carbon tetrachloride | |

| Record name | Antimony pentachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.354 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.10 g/cu cm | |

| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5464 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony pentachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.0 [mmHg], 1 mm Hg at 22.7 °C | |

| Record name | Antimony pentachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3717 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Antimony pentachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or yellow liquid, Colorless to yellow, oily liquid, Reddish yellow, oily liquid, White liquid or monoclinic crystals | |

CAS No. |

7647-18-9 | |

| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5464 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony pentachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antimony pentachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony chloride (SbCl5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony pentachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Antimony pentachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

37 °F (USCG, 1999), 4 °C | |

| Record name | ANTIMONY PENTACHLORIDE, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5464 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony pentachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Antimony Pentachloride from Antimony Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of antimony pentachloride (SbCl₅) from antimony trichloride (B1173362) (SbCl₃). The document details the core chemical principles, experimental protocols, and safety considerations for this process. It is intended to be a valuable resource for laboratory and industrial applications.

Introduction

This compound is a highly reactive and corrosive, colorless to pale yellow, oily liquid.[1] It serves as a potent Lewis acid and a chlorinating agent in various chemical transformations.[1] Its applications are widespread, ranging from a catalyst in organic synthesis, particularly in Friedel-Crafts reactions, to a component in the production of other antimony compounds.[2] The synthesis from antimony trichloride is a common and direct method for producing high-purity this compound.[3]

Core Synthesis Pathway

The fundamental principle behind the synthesis of this compound from antimony trichloride is the direct chlorination of the molten trichloride. This reaction is an oxidation-reduction process where antimony(III) is oxidized to antimony(V).

The balanced chemical equation for this reaction is:

SbCl₃ (l) + Cl₂ (g) → SbCl₅ (l)

This reaction is typically carried out by passing dry chlorine gas through molten antimony trichloride.[3] The process is exothermic and requires careful temperature control to ensure both a high yield and the safety of the operation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from antimony trichloride.

| Parameter | Value | Notes |

| Reaction Temperature | 80 - 150 °C | The reaction is conducted above the melting point of SbCl₃ (~73 °C). A common range is 80-100 °C.[4] Temperatures up to 150 °C can be used.[4] |

| Reactant Molar Ratio | Stoichiometric | A stoichiometric amount of chlorine gas is typically used. An excess of chlorine may be employed to ensure complete conversion.[4] |

| Pressure | Atmospheric | The reaction is generally carried out at or near atmospheric pressure. |

| Yield | High | While specific percentage yields are not consistently reported in the literature, the direct chlorination is considered a high-yield process. |

| Purity of Product | >98% | With subsequent purification by vacuum distillation, a purity of over 98% can be achieved.[5] |

Detailed Experimental Protocols

This section outlines the detailed methodologies for the laboratory-scale synthesis and purification of this compound.

Synthesis of this compound

Objective: To synthesize this compound by the direct chlorination of molten antimony trichloride.

Materials:

-

Antimony trichloride (SbCl₃), anhydrous

-

Chlorine gas (Cl₂), dry

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a temperature controller

-

Gas inlet tube

-

Condenser (for reflux and to prevent escape of volatile reactants/products)

-

Gas outlet connected to a scrubbing system (e.g., sodium hydroxide (B78521) solution)

-

Magnetic stirrer and stir bar

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of the antimony chlorides.

-

Place anhydrous antimony trichloride into the three-neck round-bottom flask equipped with a magnetic stir bar.

-

Assemble the apparatus with the gas inlet tube extending below the surface of the solid antimony trichloride, a condenser in the central neck, and a gas outlet connected to a scrubber in the third neck.

-

Flush the entire system with an inert gas, such as nitrogen or argon, to remove any moisture and air.

-

Begin heating the flask using the heating mantle to melt the antimony trichloride (melting point ~73 °C). A reaction temperature of 80-100 °C is typically maintained.[4]

-

Once the antimony trichloride is molten and at the desired temperature, slowly bubble dry chlorine gas through the liquid with continuous stirring.

-

The reaction is exothermic, and the temperature should be carefully monitored and controlled. The rate of chlorine gas addition can be adjusted to maintain the desired temperature.

-

Continue the chlorination until the reaction is complete, which can be determined by the cessation of the exothermic reaction and a change in the appearance of the liquid.

-

Once the reaction is complete, stop the flow of chlorine gas and flush the system with an inert gas to remove any unreacted chlorine.

-

Allow the crude this compound to cool to room temperature under an inert atmosphere.

Purification by Vacuum Distillation

Objective: To purify the synthesized this compound by removing unreacted starting material and other impurities.

Equipment:

-

Distillation apparatus suitable for vacuum distillation (including a distillation flask, fractionating column, condenser, and receiving flask)

-

Vacuum pump

-

Manometer

-

Heating mantle

Procedure:

-

Transfer the crude this compound to the distillation flask of the vacuum distillation apparatus.

-

Assemble the apparatus, ensuring all joints are well-sealed for vacuum operation.

-

Slowly evacuate the system using a vacuum pump to the desired pressure. A pressure of around 30 mmHg is often used.

-

Begin heating the distillation flask. This compound will distill at a lower temperature under reduced pressure (e.g., 92 °C at 30 mmHg).

-

Collect the purified this compound in the receiving flask.

-

After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

-

The purified this compound should be stored in a tightly sealed, dry, glass or PTFE container under an inert atmosphere.[3]

Mandatory Visualizations

Reaction Pathway

Caption: Chemical transformation of antimony trichloride to this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of SbCl₅.

Safety and Handling

This compound is a highly corrosive and toxic substance that requires careful handling in a controlled environment.[1]

-

Corrosivity: It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas.[3] All manipulations should be carried out under anhydrous conditions.

-

Toxicity: It is toxic if inhaled, ingested, or in contact with skin.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All work should be performed in a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as bases and oxidizing agents.[5] Containers should be made of glass or PTFE and tightly sealed under an inert atmosphere.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, care must be taken during quenching and disposal procedures.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Buy this compound | 7647-18-9 [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US3787557A - Process for manufacturing of antimony trichloride - Google Patents [patents.google.com]

- 5. Buy this compound Solution at Best Price - High Purity Chemical [noblechemintermediates.com]

Physical properties of antimony pentachloride

An In-depth Technical Guide to the Physical Properties of Antimony Pentachloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SbCl₅) is a highly reactive, corrosive, and fuming liquid with significant applications in organic synthesis, catalysis, and as a chlorinating agent. A thorough understanding of its physical properties is paramount for its safe handling, application, and the development of novel synthetic methodologies. This technical guide provides a comprehensive overview of the core physical properties of this compound, including detailed experimental protocols adapted for its reactive nature. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key chemical processes involving SbCl₅ are visualized using Graphviz diagrams to illustrate reaction pathways and logical flows.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow, oily liquid at room temperature.[1][2] It is characterized by its pungent, offensive odor and its tendency to fume in moist air due to hydrolysis.[2][3][4] This high reactivity necessitates storage in sealed glass or fluoropolymer containers away from moisture.[1][2]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the tables below.

Table 1: General Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | SbCl₅ | [1] |

| Molecular Weight | 299.02 g/mol | [1] |

| Appearance | Colorless to pale yellow, oily, fuming liquid | [1][2] |

| Odor | Pungent, offensive | [3] |

| Melting Point | 2.8 °C (37.0 °F; 275.9 K) | [1] |

| Boiling Point | Decomposes at approximately 140 °C at 1 atm | [1] |

| Refractive Index (n_D) | 1.59255 | [4] |

| Magnetic Susceptibility (χ) | -120.0·10⁻⁶ cm³/mol | [4] |

| Viscosity | 2.034 cP (29.4 °C) | [4] |

Table 2: Density of this compound at Various Temperatures

| Temperature (°C) | Density (g/cm³) | Reference(s) |

| 20 | 2.336 | [4] |

| 25 | 2.36 | [1] |

Table 3: Boiling Point of this compound at Reduced Pressures

| Pressure (mmHg) | Boiling Point (°C) | Reference(s) |

| 22 | 79 | [4] |

| 30 | 92 | [4] |

Table 4: Vapor Pressure of this compound at Various Temperatures

| Temperature (°C) | Vapor Pressure (kPa) | Reference(s) |

| 25 | 0.16 | [4] |

| 40 | 4 | [4] |

| 100 | 7.7 | [4] |

Table 5: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Reacts vigorously (hydrolyzes) | [3][4] |

| Alcohol | Soluble | [4] |

| Hydrochloric Acid (HCl) | Soluble | [4] |

| Tartaric Acid | Soluble | [4] |

| Chloroform (CHCl₃) | Soluble | [4] |

| Carbon Disulfide (CS₂) | Soluble | [4] |

| Carbon Tetrachloride (CCl₄) | Soluble | [4] |

| Selenium(IV) Oxychloride | 62.97 g/100 g (25 °C) | [4] |

Experimental Protocols for Determination of Physical Properties

Given the highly reactive and corrosive nature of this compound, standard experimental procedures for determining physical properties must be adapted to ensure safety and accuracy. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Determination of Melting Point (Sealed Capillary Method)

Objective: To determine the melting point of this compound while preventing its exposure to atmospheric moisture.

Methodology:

-

Sample Preparation: All sample handling must be performed in a glove box under an inert atmosphere (e.g., nitrogen or argon). A small amount of this compound is drawn into a glass capillary tube.

-

Sealing the Capillary: The open end of the capillary tube is carefully sealed using a flame. This prevents the sample from fuming and reacting with moisture during the measurement.

-

Apparatus: A standard melting point apparatus (e.g., Mel-Temp or similar) is used. The apparatus should be calibrated with known standards before use.

-

Measurement:

-

The sealed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (around 2.8°C).

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure substance, this range should be narrow.

-

Determination of Boiling Point at Reduced Pressure

Objective: To determine the boiling point of this compound at a specific sub-atmospheric pressure to avoid its decomposition at the normal boiling point.

Methodology:

-

Apparatus Setup: A vacuum distillation apparatus is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to monitor the pressure. All glassware must be thoroughly dried before use.

-

Sample Introduction: A small volume of this compound is introduced into the round-bottom flask under an inert atmosphere. Boiling chips or a magnetic stir bar should be added to ensure smooth boiling.

-

Procedure:

-

The system is evacuated to the desired pressure, which is monitored by the manometer.

-

The sample is gently heated using a heating mantle.

-

The temperature is slowly increased until the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb.

-

The temperature at which the liquid boils and the vapor condenses at a constant rate is recorded as the boiling point at that specific pressure. The pressure should be recorded simultaneously.

-

Determination of Density (Pycnometer Method under Inert Atmosphere)

Objective: To accurately determine the density of liquid this compound while preventing its contact with air.

Methodology:

-

Apparatus: A pycnometer (a glass flask with a precise volume) is used. The pycnometer must be clean and completely dry.

-

Inert Atmosphere Handling: All weighing and filling procedures are conducted within a glove box.

-

Procedure:

-

The empty, dry pycnometer is weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed again.

-

The temperature of the sample is recorded.

-

The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and weighed again. This step is to accurately determine the volume of the pycnometer.

-

The density of this compound is calculated using the formula: Density = (mass of SbCl₅) / (volume of pycnometer)

-

Determination of Vapor Pressure (Static Method)

Objective: To measure the equilibrium vapor pressure of this compound at various temperatures.

Methodology:

-

Apparatus: A static vapor pressure apparatus consists of a sample bulb connected to a pressure transducer or a manometer, all enclosed in a temperature-controlled chamber. The entire system must be leak-tight and made of materials resistant to this compound.

-

Sample Preparation: A small, degassed sample of this compound is introduced into the sample bulb. Degassing is crucial to remove any dissolved volatile impurities.

-

Procedure:

-

The apparatus is evacuated to remove any residual air.

-

The temperature of the chamber is set to the desired value and allowed to equilibrate.

-

The pressure reading is monitored until it stabilizes, indicating that equilibrium between the liquid and vapor phases has been reached.

-

The stable pressure reading is recorded as the vapor pressure at that temperature.

-

The procedure is repeated at different temperatures to obtain a vapor pressure curve.

-

Key Chemical Reactions and Pathways

Synthesis of this compound

This compound is typically synthesized by the direct chlorination of molten antimony trichloride (B1173362).[1]

Caption: Synthesis of this compound.

Hydrolysis of this compound

This compound reacts vigorously with water in a hydrolysis reaction to form antimony pentoxide and hydrochloric acid.[3][4] The reaction is highly exothermic and produces corrosive fumes.

Caption: Hydrolysis of this compound.

Thermal Decomposition of this compound

Upon heating, this compound decomposes to antimony trichloride and chlorine gas.[1] This decomposition begins to occur at temperatures above 140°C at atmospheric pressure.

Caption: Thermal Decomposition of SbCl₅.

Conclusion

This technical guide has provided a detailed compilation of the physical properties of this compound, tailored for a scientific audience. The quantitative data, presented in clear, tabular format, serves as a quick reference for researchers. The inclusion of adapted, detailed experimental protocols for determining key physical properties addresses the practical challenges associated with this reactive compound. The visual representations of its synthesis, hydrolysis, and decomposition pathways offer a clear understanding of its fundamental chemical behavior. This comprehensive resource is intended to facilitate safer and more effective research and development involving this compound.

References

An In-depth Technical Guide to the Crystal Structure and Bonding of Antimony Pentachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and chemical bonding of antimony pentachloride (SbCl₅), a compound of significant interest due to its strong Lewis acidity and utility as a chlorinating agent. This document summarizes key structural data, details the experimental protocols for its characterization, and illustrates its molecular geometry and chemical reactivity.

Crystal Structure and Bonding Overview

This compound is a colorless, fuming liquid at room temperature, solidifying to a crystalline solid at lower temperatures. In the solid state, it adopts a molecular crystal structure where discrete SbCl₅ molecules are held together by van der Waals forces. The individual molecules exhibit a trigonal bipyramidal geometry, a feature that is retained in the gaseous phase. This geometry is a classic example of VSEPR theory for a central atom with five bonding pairs and no lone pairs of electrons.

The bonding in this compound is predominantly covalent, though the Sb-Cl bonds have significant ionic character due to the difference in electronegativity between antimony and chlorine. The molecule is a potent Lewis acid, readily accepting electron pairs from a wide variety of Lewis bases to form adducts. This Lewis acidity is central to its role as a catalyst in various organic reactions.

Quantitative Structural Data

The structural parameters of this compound have been determined in both the solid and gaseous phases. The key quantitative data are summarized in the tables below.

Table 1: Crystallographic Data for Solid this compound at -30°C [1]

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/mmc |

| Lattice Constant, a | 7.49 Å |

| Lattice Constant, c | 8.01 Å |

| Molecules per Unit Cell (Z) | 2 |

| Calculated Density | 2.55 g/cm³ |

Table 2: Interatomic Distances and Bond Angles in this compound

| Phase | Bond | Bond Length (Å) | Bond | Bond Angle (°) |

| Solid (-30°C)[1] | Sb-Cl (equatorial) | 2.29 | Cl(eq)-Sb-Cl(eq) | 120 |

| Sb-Cl (axial) | 2.34 | Cl(eq)-Sb-Cl(ax) | 90 | |

| Gas | Sb-Cl (equatorial) | 2.277 | Cl(ax)-Sb-Cl(ax) | 180 |

| Sb-Cl (axial) | 2.338 |

Experimental Protocols

3.1. Synthesis of this compound

A common method for the preparation of this compound involves the direct chlorination of antimony trichloride (B1173362).[2]

-

Materials: Antimony trichloride (SbCl₃), Chlorine gas (Cl₂).

-

Procedure: Molten antimony trichloride is reacted with a stream of dry chlorine gas. The reaction is exothermic and proceeds readily to form this compound. The product can be purified by distillation under reduced pressure.

3.2. Single-Crystal X-ray Diffraction of this compound

The crystal structure of this compound was determined by Ohlberg (1959) using single-crystal X-ray diffraction at low temperature.[1] The following is a detailed description of the likely experimental protocol.

-

Crystal Growth:

-

Purified this compound was distilled under reduced pressure into a thin-walled glass capillary tube (approximately 0.3 mm in diameter).

-

The sample was frozen using a Dry Ice slush.

-

The capillary tube was sealed.

-

Single crystals were grown in situ using conventional low-temperature techniques. This typically involves a controlled cooling and annealing process. A common method is to slowly cool the liquid sample until it crystallizes and then to anneal it by cycling the temperature just below the melting point to encourage the growth of a single, well-ordered crystal.

-

-

Data Collection:

-

The sealed capillary containing a single crystal was mounted on a goniometer head.

-

The crystal was maintained at a constant temperature of -30 ± 2°C using a cold stream apparatus.

-

X-ray diffraction data were collected using both precession and Weissenberg photographic methods.

-

Zirconium-filtered Molybdenum Kα (MoKα) and Nickel-filtered Copper Kα (CuKα) radiation were used as the X-ray sources.

-

Diffraction patterns for zero and first-level photographs were taken about the[1],, and axes to determine the unit cell parameters and space group.

-

-

Structure Determination and Refinement:

-

The intensities of the diffraction spots were measured from the photographic films.

-

The systematic absences in the diffraction data (hh2hl with l odd) indicated the possible space groups P6₃/mmc, P6₂c, or P6₃mc.

-

The structure was solved using Patterson methods and subsequently refined. The final structure was determined to be in the space group P6₃/mmc.

-

3.3. Gas-Phase Electron Diffraction

The molecular structure of this compound in the gas phase was determined using electron diffraction. The general protocol for such an experiment is as follows:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector (e.g., a photographic plate or a modern CCD detector).

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed. This distribution is a function of the interatomic distances within the molecule. By fitting a theoretical model of the molecular geometry to the experimental data, precise bond lengths and angles can be determined.

Visualizations

4.1. Molecular Geometry of this compound

The following diagram illustrates the trigonal bipyramidal geometry of the SbCl₅ molecule, with distinct axial and equatorial chlorine atoms.

Caption: Trigonal bipyramidal geometry of SbCl₅.

4.2. Lewis Acid-Base Adduct Formation

This compound's strong Lewis acidity allows it to react with Lewis bases (L:) to form an adduct. This is a fundamental aspect of its chemical reactivity.

Caption: Lewis acid-base reaction of SbCl₅.

References

The Quintessential Lewis Superacid: A Technical Guide to the Acidity of Antimony Pentachloride

Introduction: Antimony pentachloride (SbCl₅) is a powerful and versatile chemical reagent, renowned in the scientific community for its exceptional Lewis acidity. It serves as a benchmark compound for quantifying acid-base interactions and as a potent catalyst in a multitude of organic transformations. This technical guide provides an in-depth exploration of the fundamental principles governing the Lewis acidity of SbCl₅, supported by quantitative data, detailed experimental methodologies, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

The Electronic and Structural Basis of Lewis Acidity

This compound's status as a formidable Lewis acid stems from the electronic configuration and geometry of the central antimony (Sb) atom. In its gaseous state, SbCl₅ adopts a trigonal bipyramidal structure.[1] The antimony atom, in a +5 oxidation state, is highly electron-deficient. This deficiency is amplified by the five electronegative chlorine atoms, which inductively withdraw electron density from the central atom. Consequently, the antimony atom possesses low-lying vacant orbitals (specifically, empty d-orbitals) that can readily accept electron pairs from Lewis bases, molecules or ions with available lone pairs of electrons.[2] This interaction leads to the formation of a stable coordinate covalent bond, resulting in a Lewis acid-base adduct.

Quantitative Measures of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational scales. SbCl₅ is a reference compound in several of these methodologies, highlighting its exceptional electron-accepting capability.

The Gutmann-Beckett Acceptor Number (AN)

The Gutmann-Beckett method is a widely used NMR-based technique to assess Lewis acidity. It utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule. The oxygen atom in Et₃PO acts as a Lewis base, and its interaction with a Lewis acid deshields the adjacent phosphorus atom, causing a downfield shift in its ³¹P NMR signal. This compound is the standard for this scale, being assigned an Acceptor Number (AN) of 100, which corresponds to the ³¹P chemical shift of the Et₃PO-SbCl₅ adduct in a non-coordinating solvent.[3]

Ion and Molecule Affinities

Computational chemistry provides a powerful means to quantify Lewis acidity by calculating the enthalpy change associated with the binding of a reference Lewis base. The most common is the Fluoride Ion Affinity (FIA), but affinities for other ions and neutral molecules have also been calculated. A higher affinity value indicates stronger Lewis acidity.

The Donor Number (DN) Scale

While the AN scale measures Lewis acidity, the Donor Number (DN) scale quantifies the Lewis basicity (electron-donating ability) of solvents and molecules. This scale is directly related to SbCl₅, as the DN is defined as the negative enthalpy value (-ΔH, in kcal/mol) for the formation of a 1:1 adduct between the Lewis base and SbCl₅ in a dilute solution of 1,2-dichloroethane.[4]

Data Presentation

The Lewis acidity of this compound has been characterized by several quantitative parameters, summarized below for comparative analysis.

| Parameter | Value | Description | Reference(s) |

| Gutmann-Beckett Acceptor Number (AN) | 100 | An NMR-based scale where SbCl₅ is the reference standard for Lewis acidity. | [3] |

| ECW Model EA Parameter | 3.64 | A parameter representing the electrostatic or ionic contribution to bonding in the ECW model. | [1] |

| ECW Model CA Parameter | 10.42 | A parameter representing the covalent contribution to bonding in the ECW model. | [1] |

| Fluoride Ion Affinity (FIA) | 475-496 kJ/mol | The computed negative enthalpy change for the reaction SbCl₅ + F⁻ → [SbCl₅F]⁻ in the gas phase. | [5] |

| Chloride Ion Affinity (CIA) | 271 kJ/mol | The computed negative enthalpy change for the reaction SbCl₅ + Cl⁻ → [SbCl₆]⁻ in the gas phase. | [5] |

| Hydride Ion Affinity (HIA) | 553 kJ/mol | The computed negative enthalpy change for the reaction SbCl₅ + H⁻ → [SbCl₅H]⁻ in the gas phase. | [5] |

| Ammonia Affinity (AA) | 108 kJ/mol | The computed negative enthalpy change for the formation of the SbCl₅-NH₃ adduct in the gas phase. | [5] |

| Water Affinity (WA) | 125 kJ/mol | The computed negative enthalpy change for the formation of the SbCl₅-OH₂ adduct in the gas phase. | [5] |

Table 1: Quantitative Lewis Acidity Parameters for this compound.

| Lewis Base (Solvent) | Donor Number (DN) in kcal/mol |

| 1,2-Dichloroethane | 0.0 |

| Nitromethane | 2.7 |

| Acetonitrile | 14.1 |

| Acetone | 17.0 |

| Water | 18.0 |

| Tetrahydrofuran (THF) | 20.0 |

| Dimethyl Sulfoxide (DMSO) | 29.8 |

| Pyridine | 33.1 |

| Hexamethylphosphoramide (HMPA) | 38.8 |

Table 2: Selected Donor Numbers (DN) Determined via Enthalpy of Adduct Formation with SbCl₅.[4]

Experimental Protocols

The Gutmann-Beckett Method for Acceptor Number Determination

This protocol outlines the experimental procedure for measuring the Lewis acidity of a compound relative to SbCl₅ using ³¹P NMR spectroscopy.[3][4]

Materials and Equipment:

-

High-resolution NMR spectrometer with a phosphorus probe.

-

NMR tubes.

-

Gas-tight syringes.

-

Inert atmosphere glovebox or Schlenk line.

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, benzene-d₆).

-

Triethylphosphine oxide (Et₃PO), dried and stored under inert gas.

-

The Lewis acid to be analyzed (e.g., SbCl₅ as a reference).

Procedure:

-

Reference Sample Preparation: In an inert atmosphere, prepare a solution of Et₃PO in the chosen deuterated solvent (e.g., 0.05 M). Record the ³¹P NMR spectrum. The chemical shift (δ) of free Et₃PO serves as the initial reference point.

-

Sample Preparation: In an inert atmosphere, dissolve a precise amount of the Lewis acid in the deuterated solvent. Add a stoichiometric equivalent (or a defined ratio) of Et₃PO to this solution.

-

NMR Measurement: Acquire the ³¹P NMR spectrum of the Lewis acid-Et₃PO adduct solution. The spectrum should be referenced externally or internally to a known standard (e.g., 85% H₃PO₄).

-

Data Analysis: Determine the chemical shift (δ_sample) of the phosphorus signal in the adduct.

-

Acceptor Number Calculation: The Acceptor Number (AN) is calculated using the following formula, which is scaled relative to hexane (B92381) (AN=0, δ=41.0 ppm) and SbCl₅ (AN=100, δ=86.1 ppm):[3] AN = 2.21 × (δ_sample − 41.0)

Chemical Reactivity and Catalytic Mechanisms

The high Lewis acidity of SbCl₅ dictates its chemical reactivity, making it a cornerstone in catalysis and synthesis.

Formation of the Hexachloroantimonate Anion

When SbCl₅ reacts with a chloride ion source, such as a metal chloride or an acyl chloride, it readily accepts the chloride to form the stable, octahedral hexachloroantimonate anion ([SbCl₆]⁻).[1] This reaction is highly favorable and is a driving force in many SbCl₅-mediated processes. The formation of this stable, weakly coordinating anion is crucial for generating and stabilizing highly reactive cationic intermediates, such as carbocations.

Catalysis of Friedel-Crafts Acylation

SbCl₅ is an effective catalyst for Friedel-Crafts reactions.[2] In acylation, it activates the acyl chloride by abstracting the chloride ion, generating a highly electrophilic acylium ion (R-CO⁺). This cation is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond. The catalyst is regenerated in the final step.

References

An In-Depth Technical Guide on the Reaction of Antimony Pentachloride (SbCl₅) with Water and Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony pentachloride (SbCl₅) is a powerful Lewis acid and a highly reactive compound that finds utility as a catalyst and chlorinating agent in various chemical syntheses.[1] Its reactivity extends to vigorous reactions with water and other protic solvents. A thorough understanding of these reactions is crucial for its safe handling, for predicting reaction outcomes, and for its effective application in research and development, including in the synthesis of pharmaceutical intermediates. This technical guide provides a comprehensive overview of the reaction of SbCl₅ with water and common protic solvents such as alcohols and carboxylic acids, detailing reaction products, mechanisms, quantitative data, and experimental protocols.

Reaction with Water (Hydrolysis)

This compound reacts vigorously with water in a process known as hydrolysis. The primary products of this reaction are antimony pentoxide (Sb₂O₅) and hydrochloric acid (HCl).[2] The overall reaction can be represented by the following equation:

2 SbCl₅ + 5 H₂O → Sb₂O₅ + 10 HCl

This reaction is highly exothermic and releases significant heat.[1] The initial product of hydrolysis is often an amorphous form of antimony oxide, which can subsequently crystallize upon aging.[3] The rate of hydrolysis is influenced by factors such as the amount of water present and the aging time.[3]

In the presence of a large excess of chloride ions, the hydrolysis reaction can be suppressed due to the formation of the stable hexachloroantimonate anion ([SbCl₆]⁻).[4]

Depending on the reaction conditions, various antimony oxychlorides can also be formed as intermediates or byproducts. These compounds feature antimony in the +5 oxidation state bonded to both oxygen and chlorine atoms.[3]

Reaction with Protic Solvents (Solvolysis)

The reaction of this compound with protic solvents, such as alcohols and carboxylic acids, is termed solvolysis. These reactions are analogous to hydrolysis, with the protic solvent molecule acting as the nucleophile.

Reaction with Alcohols (Alcoholysis)

This compound reacts with alcohols (ROH) in a process known as alcoholysis. While detailed mechanistic studies on SbCl₅ alcoholysis are limited, the reaction is expected to proceed via nucleophilic attack of the alcohol's hydroxyl group on the antimony center. This can lead to the stepwise replacement of chloride ligands with alkoxide (RO⁻) groups, forming antimony(V) alkoxides or chloroalkoxides. The reaction also produces hydrochloric acid.

A potential reaction pathway involves the formation of an intermediate adduct, followed by the elimination of HCl. For simpler alcohols like methanol (B129727) and ethanol, the reaction can be generalized as:

SbCl₅ + n ROH ⇌ SbCl₅₋ₙ(OR)ₙ + n HCl

Studies on the alcoholysis of the related antimony trichloride (B1173362) (SbCl₃) suggest a mechanism involving the formation of an initial [Sb(OH)Cl₂] monomer-like species, which can then lead to antimony oxychlorides.[5] A similar initial step involving the formation of an [Sb(OR)Cl₄] species is plausible for SbCl₅.

Reaction with Carboxylic Acids

This compound can also react with carboxylic acids (RCOOH). Given its strong Lewis acidic character, SbCl₅ can act as a catalyst in reactions involving carboxylic acids, such as esterification. For instance, it has been used as a catalyst in the esterification of glycerol (B35011) with acetic acid.[6] In this context, SbCl₅ activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

The direct reaction of SbCl₅ with a carboxylic acid as a solvent or reactant can lead to the formation of acyloxy-antimony compounds and HCl. The reaction likely proceeds through the coordination of the carboxylic acid's carbonyl oxygen to the antimony center, followed by the elimination of HCl.

Quantitative Data

The following table summarizes key quantitative data related to the reactions of SbCl₅ with water and protic solvents.

| Parameter | Value | Solvent System | Reference |

| Hydrolysis | |||

| Reaction Enthalpy | Highly Exothermic | Water | [1] |

| Product Composition | Amorphous Sb₂O₅ (initial), crystalline with aging | Water | [3] |

| Alcoholysis/Catalysis | |||

| Catalyst Loading (Glycerol Esterification) | 0.166 mmol | Glycerol/Acetic Acid | [6] |

| Reaction Temperature (Glycerol Esterification) | 80 °C | Glycerol/Acetic Acid | [6] |

| Glycerol Conversion (15 min) | Total | Glycerol/Acetic Acid | [6] |

| Product Selectivity (180 min) | Monoacetin: 31%, Diacetin: 47%, Triacetin: 22% | Glycerol/Acetic Acid | [6] |

| Activation Energy (Glycerol Esterification, with SbCl₅) | 14.6 kJ mol⁻¹ | Glycerol/Acetic Acid | [7] |

| Activation Energy (Glycerol Esterification, without SbCl₅) | 23.9 kJ mol⁻¹ | Glycerol/Acetic Acid | [7] |

Experimental Protocols

General Handling Precautions for this compound

This compound is a highly corrosive and moisture-sensitive substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. SbCl₅ should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[2]

Protocol 1: Qualitative Observation of SbCl₅ Hydrolysis

Objective: To qualitatively observe the reaction of SbCl₅ with water.

Materials:

-

This compound (SbCl₅)

-

Deionized water

-

Test tubes

-

Dropper pipette

Procedure:

-

Place 1-2 mL of deionized water in a test tube.

-

Carefully add one to two drops of SbCl₅ to the water using a dropper pipette.

-

Observe the reaction, noting any heat generation, fuming, or precipitate formation.

-

Caution: The reaction is vigorous and produces corrosive HCl gas. Perform in a fume hood.

Protocol 2: Monitoring SbCl₅ Solvolysis by Conductometric Titration

Objective: To monitor the progress of SbCl₅ solvolysis by measuring the change in conductivity due to the production of hydrochloric acid.

Materials:

-

This compound (SbCl₅)

-

Anhydrous protic solvent (e.g., ethanol, acetic acid)

-

Conductivity meter and probe

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Set up the conductivity meter and calibrate it according to the manufacturer's instructions.

-

Place a known volume of the anhydrous protic solvent in a beaker with a magnetic stir bar.

-

Immerse the conductivity probe in the solvent and begin stirring.

-

Record the initial conductivity of the solvent.

-

Carefully add a small, known amount of SbCl₅ to the solvent.

-

Record the conductivity at regular time intervals to monitor the rate of HCl production, which will correlate with the rate of solvolysis.

-

The titration aspect can be introduced by titrating the generated HCl with a standard solution of a non-aqueous base to quantify the extent of the reaction over time.

Protocol 3: Product Analysis by FTIR Spectroscopy

Objective: To characterize the products of SbCl₅ solvolysis using Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

-

Products from the solvolysis of SbCl₅ with a chosen protic solvent

-

FTIR spectrometer with an appropriate sample holder (e.g., ATR or KBr pellet press)

-

Drying oven or desiccator

Procedure:

-

Isolate the solid products from the solvolysis reaction by filtration or centrifugation.

-

Wash the product with a suitable non-reactive solvent to remove any unreacted starting materials or soluble byproducts.

-

Dry the product thoroughly in a drying oven or desiccator.

-

Prepare the sample for FTIR analysis (e.g., as a KBr pellet or directly on an ATR crystal).

-

Acquire the FTIR spectrum of the product over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum for characteristic peaks corresponding to Sb-O, Sb-Cl, and organic functional groups from the solvent to identify the product's structure. For example, the formation of antimony oxychloride is indicated by the appearance of Sb-O stretching vibrations.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the reaction pathways and a general experimental workflow for studying these reactions.

Caption: Reaction pathway for the hydrolysis of SbCl₅.

Caption: Proposed pathway for the alcoholysis of SbCl₅.

Caption: General experimental workflow for solvolysis studies.

Conclusion

The reactions of this compound with water and protic solvents are vigorous and complex, yielding a range of inorganic and organometallic products. A comprehensive understanding of these reactions, supported by quantitative data and detailed experimental protocols, is essential for the safe and effective use of SbCl₅ in research and industrial applications. The information and procedures outlined in this guide provide a solid foundation for professionals working with this versatile and reactive compound. Further research, particularly in the detailed mechanistic elucidation and spectroscopic characterization of solvolysis products, will continue to enhance our understanding and expand the applications of this compound chemistry.

References

- 1. This compound | SbCl5 | CID 24294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 5. revistadechimie.ro [revistadechimie.ro]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Compatibility of Antimony Pentachloride

For researchers, scientists, and professionals in drug development, the safe handling and storage of highly reactive reagents like antimony pentachloride (SbCl₅) are paramount. This guide provides a comprehensive overview of the chemical compatibility of this compound with various materials. Due to its highly corrosive and reactive nature, careful material selection for apparatus, storage containers, and personal protective equipment is critical to ensure laboratory safety and experimental integrity.

This compound is a colorless to reddish-yellow, oily liquid with a pungent odor.[1] It is a strong oxidizing agent and reacts violently with water, releasing hydrochloric acid and antimony oxides.[1][2][3] This reactivity extends to a wide range of materials, including metals and many plastics. Fumes from this compound are irritating to the eyes and mucous membranes and the liquid can cause severe skin burns.[1][2] Therefore, understanding its compatibility with laboratory materials is essential to prevent equipment failure, chemical spills, and hazardous exposures.

Material Compatibility Data

The following tables summarize the known compatibility of various materials with this compound. The data is compiled from various chemical resistance charts and should be used as a general guideline. It is crucial to note that the compatibility can be affected by factors such as temperature, pressure, concentration, and the presence of impurities. For critical applications, it is strongly recommended to perform specific testing with the materials under the actual service conditions.

Metals

This compound is highly corrosive to many metals, especially in the presence of moisture, as it hydrolyzes to form hydrochloric acid.[2][4]

| Material | Compatibility Rating | Notes |

| Aluminum | D - Not Recommended | [5] |

| Carbon Steel | - (No Data) | Likely to be severely corroded. |

| Cast/Ductile Iron | D - Not Recommended | [5] |

| 304 Stainless Steel | D - Not Recommended | [5] |

| 316 Stainless Steel | D - Not Recommended | [5] |

| Hastelloy C | A - Excellent | [5] |

Plastics and Elastomers

The compatibility of plastics and elastomers with this compound varies significantly. Non-fluorinated plastics are generally not recommended as they can be melted or carbonized.[4]

| Material | Compatibility Rating | Notes |

| Acetal | - (No Data) | |

| Buna (Nitrile) | D - Not Recommended | [5] |

| CSM (Hypalon) | - (No Data) | |

| EPR, EPDM | D - Not Recommended | [6] |

| Fluorocarbon (FKM, Viton®) | - (No Data) | |

| Fluoroelastomer (FKM) | D - Not Recommended | [5] |

| Geolast | - (No Data) | |

| TPE (Thermoplastic Elastomer) | - (No Data) | |

| Leather | - (No Data) | |

| Nitrile (TS) | - (No Data) | |

| Nitrile (TPE) | - (No Data) | |

| Nylon | A - Excellent | [5] |

| Polychloroprene | - (No Data) | |

| Polypropylene | A - Excellent | [5][6] |

| PTFE (Polytetrafluoroethylene) | A - Excellent | [4][5] Recommended for storage containers. |

| PVDF (Polyvinylidene Fluoride) | A - Excellent | [5][6] |

| Santoprene | - (No Data) | |

| UHMWPE (Ultra-High-Molecular-Weight Polyethylene) | A - Excellent | [5] |

| Urethane | - (No Data) |

Rating Key:

-

A - Excellent: No significant effect.

-

B - Good: Minor effect, slight corrosion or discoloration.

-

C - Fair: Moderate effect, not recommended for continuous use.

-

D - Not Recommended: Severe effect, material is not resistant.

-

- (No Data): Information is not available.

Experimental Protocols for Compatibility Testing

While specific experimental protocols for testing with this compound were not found in the public literature, standardized methods are commonly used in the industry to determine chemical compatibility. These methods, such as those developed by ASTM International, provide a framework for evaluating the resistance of materials to chemical attack.

A typical experimental workflow for determining material compatibility would involve:

-

Sample Preparation: Test specimens of the material with known dimensions, weight, and surface finish are prepared.

-

Immersion Testing (ASTM D543): The specimens are fully immersed in this compound in a sealed container to prevent fuming and reaction with atmospheric moisture. The test is conducted at a controlled temperature and for a specified duration that reflects the intended application.

-

Evaluation of Changes: After the exposure period, the specimens are removed, cleaned, and dried. They are then evaluated for any changes in:

-

Mass: A change in weight can indicate material loss due to corrosion or absorption of the chemical.

-

Dimensions: Swelling or shrinkage of the material is measured.

-

Mechanical Properties: Tensile strength, hardness, and elasticity are measured and compared to unexposed control samples.

-

Visual Appearance: Any changes in color, surface crazing, cracking, or delamination are noted.

-

-

Corrosion Rate Calculation (for metals): For metallic samples, the corrosion rate can be calculated in mils per year (mpy) based on the weight loss, density of the metal, surface area, and exposure time.

Given the hazards of this compound, all testing must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and by personnel trained in handling highly corrosive and water-reactive substances.

Material Selection Workflow

The selection of a suitable material for use with this compound requires a systematic approach. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for selecting materials compatible with this compound.

Conclusion

This compound is a highly reactive and corrosive chemical that demands careful consideration of material compatibility. While general guidelines suggest that fluorinated polymers like PTFE and PVDF, and some high-performance alloys like Hastelloy C, offer good resistance, these should be verified through specific testing under conditions that mimic the intended application. The information and workflow provided in this guide serve as a starting point for researchers and professionals to make informed decisions, thereby ensuring the safety and success of their work.

References

A Technical Guide to the Gutmann Donor Number and the Role of Antimony Pentachloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the Gutmann Donor Number (DN), a critical parameter in characterizing the Lewis basicity of solvents. It details the central role of antimony pentachloride (SbCl₅) as the reference acceptor, outlines the experimental protocol for DN determination, and presents key data for a range of common solvents.

Introduction: Quantifying Lewis Basicity

In chemical and pharmaceutical sciences, solvent-solute interactions are paramount, influencing reaction kinetics, solubility, and the stability of formulations. The Gutmann Donor Number (DN) offers a quantitative measure of a solvent's Lewis basicity—its ability to donate an electron pair. Developed by Viktor Gutmann in 1976, the DN scale is based on the negative molar enthalpy of the reaction between a donor solvent and a standard, powerful Lewis acid: this compound (SbCl₅).[1][2] A higher DN value signifies a stronger electron-donating ability of the solvent.[1]

This compound was selected as the reference acceptor due to its strong Lewis acidity and its tendency to form 1:1 adducts with donor molecules.[1][2] The entire scale is standardized against the reaction occurring in a dilute solution of a non-coordinating solvent, 1,2-dichloroethane (B1671644), which is assigned a DN of zero.[1][2]

Experimental Determination of the Donor Number

The Donor Number is determined calorimetrically by measuring the enthalpy of formation (ΔH) for the 1:1 adduct between the Lewis base (the solvent being tested) and this compound.[1] The experiment is conducted in a highly dilute solution of 1,2-dichloroethane to minimize interfering solvent effects.[1][3]

Experimental Protocol:

-

Preparation of Reagents:

-

A standard solution of this compound (SbCl₅) is prepared in high-purity, anhydrous 1,2-dichloroethane. The concentration is typically kept low (e.g., 0.05 M) to ensure a 1:1 adduct formation and prevent self-association or side reactions.[4]

-

The donor solvent to be measured is purified and made anhydrous.

-

-

Calorimetric Measurement:

-

A precisely known volume of the SbCl₅ solution is placed in a reaction calorimeter maintained at a constant temperature (typically 25°C).[4]

-

The donor solvent is titrated into the calorimeter.

-

The heat evolved during the exothermic reaction (D + SbCl₅ → D-SbCl₅) is meticulously measured.

-

-

Calculation:

It is important to note that for protic solvents like alcohols, direct measurement is not feasible as they decompose SbCl₅.[5][6] For these substances, indirect methods are employed to determine their DN values.[5][6]

Quantitative Data: Donor Numbers of Common Solvents

The Gutmann Donor Number provides a valuable scale for comparing the Lewis basicity of various compounds. The table below summarizes the DN values for several common solvents used in research and industry.

| Solvent | Donor Number (DN) in kcal/mol |

| 1,2-Dichloroethane | 0.0 |

| Nitromethane | 2.7 |

| Acetonitrile | 14.1 |

| Acetone | 17.0 |

| Ethyl Acetate | 17.1 |

| Methanol | 19.0 |

| Tetrahydrofuran (THF) | 20.0 |

| Dimethylformamide (DMF) | 26.6 |

| Dimethyl Sulfoxide (DMSO) | 29.8 |

| Ethanol | 31.5 |

| Pyridine | 33.1 |

| Triethylamine | 61.0 |

Data sourced from multiple references.[1][2][5]

Applications in Research and Development

The Donor Number is a powerful predictive tool in various scientific domains:

-

Drug Development: Understanding the DN of solvents is crucial for predicting the solubility of active pharmaceutical ingredients (APIs), managing polymorphism, and designing stable liquid formulations.

-

Reaction Chemistry: The choice of solvent can dramatically alter reaction rates and mechanisms. A solvent with a high DN can stabilize cationic intermediates and electrophilic species, thereby influencing the reaction pathway.

-

Electrochemistry: The solvating power of the electrolyte's solvent, as indicated by its DN, directly affects ion mobility, conductivity, and the performance of electrochemical devices like batteries.

Conclusion

The Gutmann Donor Number, defined by the enthalpy of adduct formation with this compound, remains a cornerstone concept for quantifying the Lewis basicity of solvents. For professionals in research and drug development, a thorough understanding of the DN and its experimental basis is essential for controlling and predicting chemical behavior in solution. The standardized calorimetric methodology provides a robust framework for comparing solvent donicity, enabling more informed decisions in experimental design, chemical synthesis, and formulation development.

References

An In-depth Technical Guide to the Trigonal Bipyramidal Structure of Antimony Pentachloride (SbCl₅)

For Researchers, Scientists, and Drug Development Professionals

Antimony pentachloride (SbCl₅) is a highly reactive and corrosive colorless oil. In the gas phase and crystalline state, it adopts a well-defined trigonal bipyramidal geometry. This technical guide provides a comprehensive overview of its molecular structure, the theoretical models that describe it, the experimental evidence supporting it, and its dynamic intramolecular behavior.

Molecular Geometry and Theoretical Framework

The three-dimensional arrangement of atoms in SbCl₅ is accurately predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory and can be further explained by orbital hybridization.

1.1 VSEPR Theory

VSEPR theory predicts the molecular geometry of SbCl₅ based on minimizing the electrostatic repulsion between electron pairs in the valence shell of the central antimony (Sb) atom.

-

Central Atom: Antimony (Sb)

-

Valence Electrons: Antimony (Group 15) contributes 5 valence electrons, and each of the five chlorine atoms (Group 17) contributes 7, for a total of 40 valence electrons.

-

Electron Groups: The central antimony atom forms single bonds with five chlorine atoms, resulting in five bonding pairs of electrons and zero lone pairs on the antimony atom.[1]

-

Predicted Geometry: With five electron groups, VSEPR theory predicts a trigonal bipyramidal arrangement.[1] This geometry features two distinct types of positions for the chlorine atoms:

-

Axial Positions: Two chlorine atoms are located above and below the equatorial plane.

-

Equatorial Positions: Three chlorine atoms are situated in a plane around the central antimony atom.[2]

-

-

Bond Angles: The ideal bond angles in this geometry are 120° between the equatorial chlorine atoms and 90° between the axial and equatorial chlorine atoms.[1] The angle between the two axial chlorine atoms is 180°.

1.2 Orbital Hybridization

The formation of five equivalent bonds in a trigonal bipyramidal geometry is explained by the concept of orbital hybridization.

-

The ground state electron configuration of the central antimony atom is [Kr] 4d¹⁰ 5s² 5p³.

-

To form five bonds, one electron from the 5s orbital and three electrons from the 5p orbitals are promoted to an empty 5d orbital.

-

These five orbitals—one 5s, three 5p, and one 5d—combine to form five sp³d hybrid orbitals .[3][4][5]

-

These hybrid orbitals arrange themselves in a trigonal bipyramidal geometry to minimize repulsion. Each of these sp³d hybrid orbitals then overlaps with a 3p orbital from a chlorine atom to form five Sb-Cl sigma bonds.

Quantitative Structural Data

The precise bond lengths and angles of SbCl₅ have been determined experimentally using gas-phase electron diffraction (GED) and single-crystal X-ray diffraction. A key finding is that the axial bonds are slightly longer than the equatorial bonds, which is attributed to the greater repulsion experienced by the axial electron pairs from the three equatorial pairs at 90°.[2]

Table 1: Experimental Bond Lengths of this compound

| Experimental Method | Sb-Cl (Equatorial) Bond Length (Å) | Sb-Cl (Axial) Bond Length (Å) | Reference(s) |

| Gas-Phase Electron Diffraction | 2.277 | 2.338 | [6] |

| X-Ray Crystallography | 2.31 | 2.36 | [7] |

Table 2: Experimental Bond Angles of this compound

| Bond Angle | Ideal Angle (°) | Experimental Value (°) | Reference(s) |

| Cl(eq)-Sb-Cl(eq) | 120 | 120 | [1] |

| Cl(ax)-Sb-Cl(eq) | 90 | 90 | [1][8] |

| Cl(ax)-Sb-Cl(ax) | 180 | 180 |

Experimental Protocols

The structural determination of SbCl₅ relies on sophisticated experimental techniques.

3.1 Single-Crystal X-ray Diffraction

This technique provides precise information about the atomic arrangement in the solid state.

-

Principle: X-rays are diffracted by the electrons of the atoms in a crystalline lattice. The resulting diffraction pattern is used to construct a three-dimensional model of the electron density, from which atomic positions can be inferred.[9]

-

Methodology:

-

Crystallization: Obtaining a single, high-quality crystal is the critical first step. Since SbCl₅ is a liquid at room temperature and highly sensitive to moisture, crystallization must be performed under anhydrous conditions and at low temperatures (e.g., below its melting point of 2.8 °C). Slow cooling of the neat liquid in a sealed capillary is a common method.[10]

-

Mounting and Data Collection: A suitable crystal is selected under a microscope in an inert, cold environment (e.g., under a stream of cold nitrogen gas) and mounted on a goniometer.[11] The crystal is then rotated in a monochromatic X-ray beam, and the diffraction data are collected on an area detector.[9]

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, typically using computational direct methods or Patterson methods. The initial atomic model is then refined against the experimental data to yield precise bond lengths and angles.[9]

-

3.2 Gas-Phase Electron Diffraction (GED)

GED is a powerful method for determining the structure of molecules free from the intermolecular forces present in the solid state.[12]

-

Principle: A high-energy beam of electrons is scattered by a jet of gaseous molecules. The interference pattern produced by the scattered electrons provides information about the internuclear distances within the molecules.[12]

-

Methodology:

-

Sample Introduction: A fine stream of SbCl₅ vapor is effused through a nozzle into a high-vacuum diffraction chamber.[12]

-

Electron Scattering: A focused beam of high-energy electrons intersects the gas jet, and the electrons are scattered by the molecules.

-

Data Acquisition: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a phosphor screen or CCD). To compensate for the steep decline in scattering intensity with angle, a rotating sector is often placed in front of the detector.[12]

-